1-(3,3-Dimethyl-2-oxobutyl)-3,1-benzoxazine-2,4-dione
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Overview
Description
1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione is a complex organic compound with a unique structure that includes a benzooxazine ring and a dimethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione typically involves multiple steps, including the formation of the benzooxazine ring and the introduction of the dimethylbutyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzooxazine ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the dimethylbutyl group via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-(2-oxo-3,3-dimethylbutyl)piperidine-2,4-dione: Shares structural similarities but differs in the ring structure and functional groups.
(2-Oxo-3,3-dimethylbutyl) selenocyanate: Contains a selenocyanate group instead of the benzooxazine ring.
Uniqueness
1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
63262-19-1 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)11(16)8-15-10-7-5-4-6-9(10)12(17)19-13(15)18/h4-7H,8H2,1-3H3 |
InChI Key |
JVTYZOLMTHDNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
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